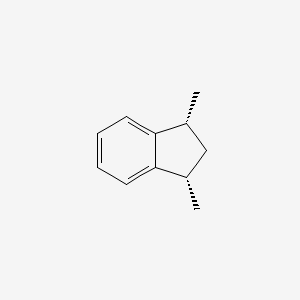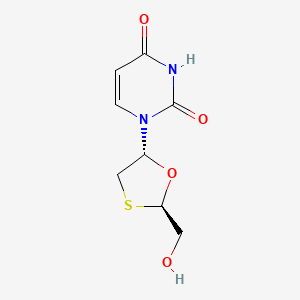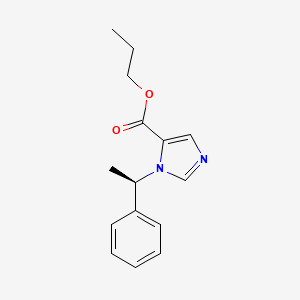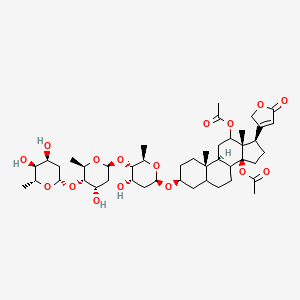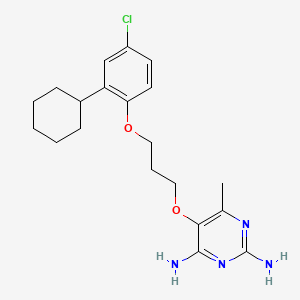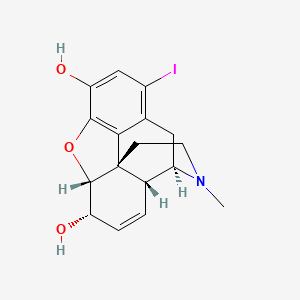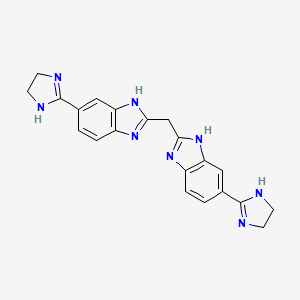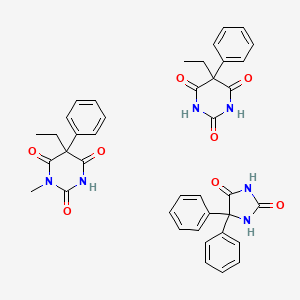
Comital-L
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Comital-L is a pharmaceutical compound that contains active ingredients such as mephobarbital, phenobarbital, and phenytoin . It is primarily used for its anticonvulsant properties, making it effective in the treatment of various types of seizures and epilepsy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Comital-L involves the preparation of its active ingredients through various chemical reactions. For instance, phenobarbital can be synthesized via the condensation of diethyl malonate with urea, followed by cyclization and subsequent reaction with ethyl bromide. Mephobarbital is synthesized similarly, with slight modifications in the reaction conditions to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of its active ingredients, followed by their combination in specific ratios. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for the quantification and analysis of the compounds .
化学反応の分析
Types of Reactions
Comital-L undergoes various chemical reactions, including:
Oxidation: The active ingredients can be oxidized to form corresponding metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the pharmacological activity.
Substitution: Halogenation and other substitution reactions can introduce different functional groups, affecting the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens like chlorine and bromine, along with appropriate catalysts.
Major Products
The major products formed from these reactions include various metabolites that can be analyzed to understand the pharmacokinetics and pharmacodynamics of this compound.
科学的研究の応用
Comital-L has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical techniques.
Biology: Studied for its effects on neuronal activity and neurotransmitter release.
Medicine: Extensively used in the treatment of epilepsy and other seizure disorders. Research is ongoing to explore its potential in treating other neurological conditions.
Industry: Utilized in the pharmaceutical industry for the development of new anticonvulsant drugs
作用機序
Comital-L exerts its effects primarily through the modulation of neurotransmitter activity in the brain. The active ingredients, such as phenobarbital and phenytoin, enhance the inhibitory effects of gamma-aminobutyric acid (GABA) and reduce neuronal excitability by blocking sodium channels. This dual mechanism helps in controlling seizures and stabilizing neuronal activity .
類似化合物との比較
Similar Compounds
Phenobarbital: Shares similar anticonvulsant properties but differs in its pharmacokinetic profile.
Phenytoin: Similar mechanism of action but has different side effect profiles and drug interactions.
Mephobarbital: Closely related in structure and function but has a longer duration of action.
Uniqueness
Comital-L’s uniqueness lies in its combination of multiple active ingredients, providing a broader spectrum of anticonvulsant activity. This combination allows for more effective seizure control with potentially fewer side effects compared to using each compound individually .
特性
CAS番号 |
84769-50-6 |
|---|---|
分子式 |
C40H38N6O8 |
分子量 |
730.8 g/mol |
IUPAC名 |
5,5-diphenylimidazolidine-2,4-dione;5-ethyl-1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H12N2O2.C13H14N2O3.C12H12N2O3/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-3-13(9-7-5-4-6-8-9)10(16)14-12(18)15(2)11(13)17;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h1-10H,(H2,16,17,18,19);4-8H,3H2,1-2H3,(H,14,16,18);3-7H,2H2,1H3,(H2,13,14,15,16,17) |
InChIキー |
GTDQJLOKEBIARC-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2.C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


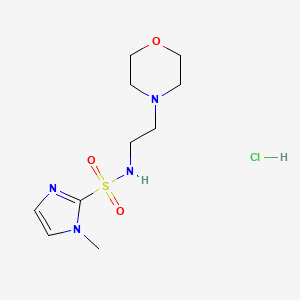
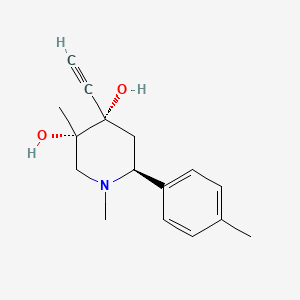
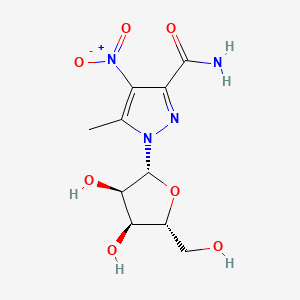
![4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B12781229.png)

